(r)-Omeprazole

Description

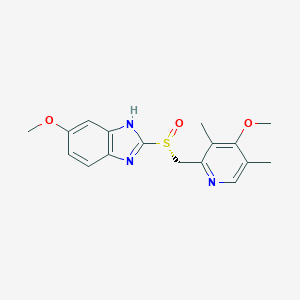

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317408 | |

| Record name | (+)-Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119141-89-8, 119141-88-7 | |

| Record name | (+)-Omeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119141-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Esomeprazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Novel Production Routes of (R)-Omeprazole

For Researchers, Scientists, and Drug Development Professionals

(R)-Omeprazole , marketed as esomeprazole (B1671258), is the (S)-enantiomer of omeprazole (B731), a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Its stereospecific synthesis is a critical aspect of its pharmaceutical production, aiming for high enantiomeric purity to maximize therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer. This technical guide provides a comprehensive overview of the core synthetic strategies and novel production routes for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

The primary route to this compound involves the asymmetric oxidation of the prochiral sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as pyrmetazole. The key challenge lies in controlling the stereochemistry of the oxidation to selectively yield the desired (S)-enantiomer. This has led to the development of several sophisticated catalytic systems and production methodologies.

Core Synthetic Strategies

The synthesis of this compound is dominated by three major catalytic approaches: transition metal catalysis, oxaziridine (B8769555) oxidation, and biocatalysis. More recently, continuous flow technology has emerged as a promising method for large-scale, efficient production.

1. Transition Metal Catalysis

Transition metal complexes featuring chiral ligands are extensively used to catalyze the asymmetric oxidation of the sulfide precursor. These methods offer a high degree of control over the reaction, leading to excellent yields and enantioselectivities.

-

Titanium-Based Catalysts: The titanium/tartrate catalytic system is a well-established and efficient method for preparing esomeprazole.[1] A modified Sharpless asymmetric epoxidation reagent, employing titanium tetraisopropoxide, (S,S)-diethyl tartrate, and water, can achieve high yields and enantiomeric excess.[1] Further optimization of this system, including the use of different chiral ligands and additives, has been a significant area of research.[2]

-

Iron-Based Catalysts: Iron catalysis has been successfully applied to the kilogram-scale asymmetric synthesis of esomeprazole.[3] These systems, often utilizing an iron salt in combination with a chiral Schiff base and a carboxylate salt, employ hydrogen peroxide as the oxidant, offering a greener alternative to other oxidizing agents.[3] A notable breakthrough was a catalytic system using a carefully designed Schiff base and carboxylic acid coordinated with trivalent iron, which achieved a 77% separation yield and an enantiomeric excess of 99.9% on a pilot scale.[1]

-

Vanadium-Based Catalysts: Vanadyl complexes with chiral Schiff bases have also been developed for the asymmetric oxidation of the omeprazole sulfide.[4]

-

Manganese-Based Catalysts: Manganese porphyrin complexes have shown promise as efficient catalysts, capable of achieving high yields and enantiomeric excess in short reaction times.[1]

2. Oxaziridine Oxidation

Chiral oxaziridines are effective reagents for the asymmetric oxidation of sulfides to sulfoxides. This method offers high yields and enantiomeric selectivity.[1] The reaction is typically carried out in organic solvents, and optimization often involves modifying the structure of the oxaziridine itself to improve performance.[1]

3. Biological/Enzymatic Oxidation

Biocatalysis presents an environmentally friendly and highly selective route to this compound. Baeyer-Villiger monooxygenases (BVMOs) are key enzymes in this process, capable of oxidizing the sulfide precursor to the desired chiral sulfoxide (B87167) with high enantiopurity.[1][5] This "green chemistry" approach avoids the use of heavy metals and harsh reagents.

4. Continuous Flow Synthesis

A recent innovation in the production of esomeprazole is the use of continuous flow technology. This method dramatically reduces the reaction time from hours in a batch process to mere seconds in a flow system.[6][7] By introducing an inert gas to enhance mixing, this process can achieve yields of 98% and an enantiomeric excess of 98%.[6][7]

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Transition Metal Catalysis

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Titanium/ (S,S)-diethyl tartrate | Cumene (B47948) Hydroperoxide (CHP) | Toluene | Room Temp | - | 55 | >99.5 | [1] |

| Iron salt/chiral Schiff base/carboxylate salt | Hydrogen Peroxide | - | - | - | 87 | 99.4 | [3] |

| Trivalent Iron/Schiff base/carboxylic acid | - | - | - | - | 77 (as potassium salt) | 99.9 | [1] |

| Manganese porphyrin (0.5 mol%) | - | Dichloromethane (B109758) | 0 | 0.5 | 82 | 90 | [1] |

| Ti(O-iPr)4 / N,N'-dicyclohexyl-D-tartaric diamide | Cumene Hydroperoxide (CHP) | Toluene | 20 | 30 | 91 | 87 | [2] |

| Ti(O-iPr)4 / N,N'-di-[(R)-indan]-D-tartaric diamide | Cumene Hydroperoxide (CHP) | Toluene | 20 | 30 | 91 | 89 | [2] |

Table 2: Other Synthetic Methods

| Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Reference |

| Oxaziridine Oxidation | Chiral Oxaziridine | 80-85 | >99.8 | [1] |

| Biological/Enzymatic Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | 90 | 82.1 | [1] |

| Continuous Flow Synthesis | - | 98 | 98 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis of the Sulfide Precursor (Pyrmetazole)

This protocol describes the synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[8]

Materials:

-

2-mercapto-5-methoxybenzimidazole

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (B78521)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine (B92270) derivative to the cooled benzimidazole (B57391) solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours.

-

Collect the precipitated white solid by suction filtration.

-

Dry the solid to obtain the desired sulfide intermediate.

Protocol 2: Asymmetric Oxidation using a Titanium/Tartrate Catalyst

This protocol is a general representation of the titanium-mediated asymmetric oxidation.[2][9]

Materials:

-

Sulfide precursor (Pyrmetazole)

-

Titanium(IV) isopropoxide (Ti(O-iPr)4)

-

(S,S)-Diethyl tartrate ((S,S)-DET)

-

Cumene hydroperoxide (CHP)

-

An amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Toluene (or other suitable organic solvent)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the sulfide precursor in toluene.

-

Add (S,S)-diethyl tartrate and titanium(IV) isopropoxide to the solution.

-

The mixture is typically aged at an elevated temperature for a prolonged period to form the active chiral titanium complex.

-

Cool the reaction mixture to the desired oxidation temperature (e.g., room temperature).

-

Add the amine base to the mixture.

-

Slowly add cumene hydroperoxide to initiate the oxidation.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, and the this compound is isolated and purified.

Protocol 3: Oxidation of Sulfide to Sulfoxide using m-CPBA (for racemic omeprazole synthesis)

This protocol describes a general method for the oxidation of the sulfide intermediate to omeprazole, which can be adapted for asymmetric synthesis by using a chiral oxidant or catalyst.[8][10]

Materials:

-

Sulfide intermediate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve the sulfide intermediate in dichloromethane.

-

Cool the solution to a low temperature (typically between -10°C and 0°C).

-

Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be purified by recrystallization.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the synthesis of this compound.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Continuous Flow Synthesis of Esomeprazole via Asymmetric Sulfoxidation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric synthesis of esomeprazole (2000) | Hanna Cotton | 274 Citations [scispace.com]

- 10. journals.asm.org [journals.asm.org]

(R)-Omeprazole: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers, (R)- and (S)-Omeprazole. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of the (R)-enantiomer of omeprazole. It details its physicochemical properties, spectroscopic data, and explores the stereoselective metabolism that differentiates it from its S-counterpart. Furthermore, this guide outlines detailed experimental protocols for the synthesis and enantioselective analysis of (R)-Omeprazole, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Stereochemistry

This compound is a substituted benzimidazole (B57391) that functions as a proton pump inhibitor.[1][2][3][4] Its chemical name is 6-methoxy-2-[(R)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole.[5] The molecule consists of a benzimidazole ring and a pyridine (B92270) ring linked by a methylsulfinyl group. The stereochemistry of this compound is defined by the chiral center at the sulfur atom of the sulfoxide (B87167) group, which has an (R) configuration.[5] This chirality is the sole structural difference between this compound and its enantiomer, (S)-Omeprazole (esomeprazole).

Below is a diagram illustrating the chemical structure of this compound, highlighting the chiral sulfur center.

References

The Crossroads of Chirality: A Technical Guide to the Stereoselective Metabolism of Omeprazole by CYP2C19 and CYP3A4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, is a chiral molecule administered as a racemic mixture of its (S)- and (R)-enantiomers. The therapeutic efficacy and pharmacokinetic profile of omeprazole are significantly influenced by the stereoselective metabolism mediated predominantly by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This technical guide provides an in-depth analysis of this metabolic stereoselectivity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex enzymatic pathways. Understanding these interactions is paramount for drug development, personalized medicine, and predicting drug-drug interactions.

Introduction

Omeprazole's mechanism of action involves the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells. However, the systemic exposure and clearance of its enantiomers are not identical, a disparity primarily attributed to the stereospecificity of its metabolizing enzymes, CYP2C19 and CYP3A4, located mainly in the liver.[1][2] (S)-omeprazole (esomeprazole) is metabolized at a slower rate than (R)-omeprazole, leading to higher plasma concentrations and a more pronounced and sustained therapeutic effect.[3] This guide dissects the enzymatic processes responsible for these clinically significant differences.

Metabolic Pathways and Enzyme Stereoselectivity

The metabolism of omeprazole proceeds via two main pathways: 5-hydroxylation and sulfoxidation.[4] The stereoselectivity of CYP2C19 and CYP3A4 dictates the preferential route for each enantiomer.

-

CYP2C19-Mediated Metabolism: CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole.[4][5] It exhibits a marked preference for the (R)-enantiomer, converting it to 5-hydroxyomeprazole.[5] While CYP2C19 also metabolizes (S)-omeprazole, it does so to a much lesser extent and favors 5-O-demethylation.[3][6] This preferential metabolism of this compound by CYP2C19 is a key determinant of the higher bioavailability of (S)-omeprazole.[6] The intrinsic clearance (CLint) for the formation of the hydroxy metabolite from this compound is significantly higher than from (S)-omeprazole.[6]

-

CYP3A4-Mediated Metabolism: CYP3A4 primarily catalyzes the sulfoxidation of omeprazole to form omeprazole sulfone, a non-chiral metabolite.[4][5] In contrast to CYP2C19, CYP3A4 shows a preference for the (S)-enantiomer.[5][6] The intrinsic clearance for sulfone formation from (S)-omeprazole by CYP3A4 is about 10-fold higher than that from this compound.[6]

The interplay of these two enzymes results in a complex metabolic profile where this compound is rapidly cleared by CYP2C19-mediated hydroxylation, while (S)-omeprazole undergoes slower metabolism, primarily through CYP3A4-mediated sulfoxidation.

Quantitative Analysis of Metabolic Kinetics

The stereoselective metabolism of omeprazole has been quantified through in vitro studies using human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes. The following tables summarize the key kinetic parameters.

Table 1: Intrinsic Clearance (CLint) of Omeprazole Enantiomers in Human Liver Microsomes

| Enantiomer | Metabolite | CLint (µL/min/mg protein) | Primary Enzyme |

| This compound | 5-Hydroxyomeprazole | High | CYP2C19 |

| Omeprazole Sulfone | Low | CYP3A4 | |

| Total | 42.5 | CYP2C19 (87%) | |

| (S)-Omeprazole | 5-Hydroxyomeprazole | Low | CYP2C19 |

| Omeprazole Sulfone | High | CYP3A4 | |

| 5-O-Desmethylomeprazole | Moderate | CYP2C19 | |

| Total | 14.6 | CYP2C19 (40%) |

Data synthesized from studies demonstrating the significantly higher total intrinsic clearance of this compound compared to (S)-omeprazole in human liver microsomes.[6]

Table 2: Kinetic Parameters for Omeprazole Metabolism by Recombinant CYP Enzymes

| Enzyme | Enantiomer | Metabolite | Km (µM) | Vmax (nmol/min/nmol P450) |

| CYP2C19 | This compound | 5-Hydroxyomeprazole | Low | High |

| (S)-Omeprazole | 5-Hydroxyomeprazole | Higher than (R) | Lower than (R) | |

| CYP3A4 | This compound | Omeprazole Sulfone | High | Low |

| (S)-Omeprazole | Omeprazole Sulfone | Lower than (R) | Higher than (R) |

This table provides a qualitative summary based on findings that CYP2C19 has a higher affinity (lower Km) and greater maximal velocity (Vmax) for the 5-hydroxylation of this compound, while CYP3A4 is more efficient in the sulfoxidation of (S)-omeprazole.[6][7]

Experimental Protocols

The investigation of omeprazole's stereoselective metabolism typically involves in vitro assays with human liver microsomes or recombinant CYP enzymes. Below is a generalized protocol.

In Vitro Metabolism Assay using Human Liver Microsomes

-

Preparation of Incubation Mixtures:

-

A typical incubation mixture (final volume of 200 µL) contains:

-

Human liver microsomes (e.g., 0.1-0.5 mg/mL protein).

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

(R)- or (S)-omeprazole (substrate) at various concentrations (e.g., 1-200 µM).

-

An NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

-

-

-

Incubation:

-

Pre-incubate all components except the NADPH-generating system at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

Analysis of Metabolites

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC):

-

Separation of the parent drug and its metabolites is typically achieved using a C18 reversed-phase column.[8][9]

-

A mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used in either an isocratic or gradient elution mode.[10][11]

-

For chiral analysis to separate the enantiomers of omeprazole and its hydroxylated metabolites, a chiral column (e.g., cellulose-based) is required.[11][12]

-

-

Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS):

Implications for Drug Development and Clinical Practice

The stereoselective metabolism of omeprazole has several important consequences:

-

Development of Esomeprazole: The slower clearance and higher plasma concentrations of (S)-omeprazole led to its development as a single-enantiomer drug, esomeprazole, which provides more consistent and effective acid suppression.[3]

-

Pharmacogenetic Variability: CYP2C19 is a highly polymorphic enzyme.[1] Individuals who are "poor metabolizers" have significantly reduced CYP2C19 activity, leading to higher plasma concentrations of both omeprazole enantiomers and an enhanced therapeutic response.[1] Conversely, "ultrarapid metabolizers" may have a diminished response to standard doses of omeprazole.

-

Drug-Drug Interactions: Co-administration of omeprazole with drugs that are inhibitors or inducers of CYP2C19 or CYP3A4 can alter its metabolism and efficacy. For example, inhibitors of CYP2C19 can increase omeprazole plasma levels, while inducers can decrease them.[13] Omeprazole and its metabolites can also inhibit these enzymes, potentially affecting the metabolism of other co-administered drugs.[14]

Conclusion

The metabolism of omeprazole is a classic example of stereoselectivity in pharmacokinetics. The differential handling of its (R)- and (S)-enantiomers by CYP2C19 and CYP3A4 leads to clinically meaningful differences in drug exposure and therapeutic effect. A thorough understanding of these metabolic pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of effective acid-suppressive therapies, the implementation of personalized medicine based on pharmacogenetic profiles, and the safe and effective use of omeprazole in diverse patient populations.

References

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenotype of CYP2C19 and CYP3A4 by determination of omeprazole and its two main metabolites in plasma using liquid chromatography with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral assay of omeprazole and metabolites and its application to a pharmacokinetics related to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbamazepine treatment induces the CYP3A4 catalysed sulphoxidation of omeprazole, but has no or less effect on hydroxylation via CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of (r)-Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), the first proton pump inhibitor (PPI), revolutionized the management of acid-related gastrointestinal disorders. As a racemic mixture, it consists of two enantiomers: (r)-Omeprazole and (s)-Omeprazole (esomeprazole). While pharmacodynamically equipotent, their distinct pharmacokinetic profiles, primarily driven by stereoselective metabolism, lead to significant differences in clinical efficacy and predictability. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, offering a comparative analysis with esomeprazole (B1671258) and the racemic mixture. Detailed experimental methodologies and visual representations of key pathways are included to support research and drug development endeavors.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are intrinsically linked to its stereoselective metabolism, which results in a different plasma concentration-time profile compared to its s-enantiomer.

Absorption

Following oral administration of enteric-coated formulations, omeprazole is absorbed in the small intestine. Peak plasma concentrations are typically reached within 0.5 to 3.5 hours.[1] The bioavailability of racemic omeprazole is approximately 30-40% after a single dose, increasing to about 60% with repeated administration due to saturation of first-pass metabolism.[2]

Distribution

This compound has a volume of distribution of approximately 0.3 L/kg and is highly bound to plasma proteins (around 95-97%).[3][4]

Metabolism

The pivotal difference between the omeprazole enantiomers lies in their metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[3] Both enantiomers are metabolized by CYP2C19 and CYP3A4.[5]

-

This compound is extensively and more rapidly metabolized by CYP2C19 to form 5-hydroxyomeprazole, with a minor contribution from CYP3A4.[5]

-

(s)-Omeprazole (Esomeprazole) is metabolized to a lesser extent by CYP2C19 and also serves as a substrate for CYP3A4, which converts it to omeprazole sulfone.[3][5]

This stereoselective metabolism results in a lower plasma concentration and a shorter half-life for this compound compared to esomeprazole when administered at the same dose.[5] The rate of metabolism of the (s)-enantiomer is lower and less variable than that of the (r)-enantiomer, leading to higher plasma concentrations of esomeprazole following the administration of a racemic mixture.[5]

Table 1: Comparative Pharmacokinetic Parameters of Omeprazole Enantiomers and Racemic Mixture

| Parameter | This compound | (s)-Omeprazole (Esomeprazole) | Racemic Omeprazole |

| Area Under the Curve (AUC) | Lower | Higher | Intermediate |

| Maximum Plasma Concentration (Cmax) | Lower | Higher | Intermediate |

| Elimination Half-life (t1/2) | Shorter (~0.5-1.0 h)[3][4] | Longer (~1.2-1.5 h)[4] | ~0.5-1.0 h[4] |

| Metabolism | Primarily by CYP2C19[5] | Less reliance on CYP2C19; also CYP3A4[5] | Stereoselective, favoring (r)-enantiomer metabolism[5] |

Note: Specific quantitative values for this compound are less commonly reported individually in the literature compared to esomeprazole and racemic omeprazole. The table reflects the general findings from comparative studies.

Excretion

The metabolites of omeprazole are primarily excreted in the urine, with a smaller portion eliminated in the feces. Less than 1% of the parent drug is excreted unchanged in the urine.[4]

Pharmacodynamic Profile

The pharmacodynamic effect of this compound, like all PPIs, is the dose-dependent inhibition of gastric acid secretion.

Mechanism of Action

This compound is a prodrug that, after systemic absorption, accumulates in the acidic canaliculi of gastric parietal cells. In this acidic environment, it is converted to its active form, a sulphenamide derivative.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump), leading to its irreversible inactivation.[7][8] By blocking the final step in the acid secretion pathway, this compound effectively suppresses both basal and stimulated gastric acid secretion.[1] The duration of action is long-lasting, as the restoration of acid secretion requires the synthesis of new proton pump molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 3. benchchem.com [benchchem.com]

- 4. Table 2. Comparison of the Pharmacokinetic Parameters of Various PPIs [clevelandclinicmeded.com]

- 5. ClinPGx [clinpgx.org]

- 6. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]

- 7. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

(r)-Omeprazole as a probe for CYP2C19 phenotyping studies

An In-depth Technical Guide to (r)-Omeprazole as a Probe for CYP2C19 Phenotyping Studies

Introduction

Omeprazole (B731) is a proton pump inhibitor (PPI) widely used for treating acid-related gastrointestinal disorders.[1][2][3] It is administered as a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and this compound. The metabolism of omeprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C19 and CYP3A4 being the principal isoenzymes involved.[4][5][6][7][8]

The gene encoding CYP2C19 is highly polymorphic, leading to significant interindividual variability in enzyme activity.[9][10] This genetic variation categorizes individuals into different metabolizer phenotypes, which directly impacts the pharmacokinetics and pharmacodynamics of omeprazole.[1][2][11] Consequently, omeprazole has been established as a reliable probe drug for determining an individual's CYP2C19 phenotype.[12][13][14][15] This guide provides a detailed overview of the use of omeprazole, with a focus on its enantiomers, for CYP2C19 phenotyping studies, intended for researchers, scientists, and drug development professionals.

Metabolic Pathways of Omeprazole Enantiomers

The biotransformation of omeprazole is stereoselective. CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of both enantiomers, while CYP3A4 mainly catalyzes the formation of omeprazole sulfone.[6][7][11][15]

-

(S)-Omeprazole: The hydroxylation of the S-enantiomer is almost exclusively mediated by CYP2C19.[12][13][16]

-

This compound: The R-enantiomer is metabolized through hydroxylation by both CYP2C19 and CYP3A4.[12][13][16][17]

This stereoselective metabolism is crucial for phenotyping. Because (S)-omeprazole's clearance is highly dependent on CYP2C19, its metabolic ratio provides a more specific measure of CYP2C19 activity.[12][16]

CYP2C19 Phenotypes and Corresponding Genotypes

Genetic polymorphisms in the CYP2C19 gene result in distinct phenotypes with varying metabolic capacities.

-

Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced metabolism and higher plasma concentrations of omeprazole.[1][2][4] PMs constitute about 2-5% of European and African populations and 15-20% of Asian populations.[1][3][4]

-

Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one loss-of-function allele (e.g., 1/2, 1/3).[4]

-

Normal Metabolizers (NMs): Carry two functional alleles (e.g., 1/1).[4]

-

Rapid Metabolizers (RMs): Carry one normal function allele and one increased function allele (e.g., 1/17).[4]

-

Ultrarapid Metabolizers (UMs): Carry two copies of the increased function 17 allele (17/*17). They metabolize omeprazole at an accelerated rate, which may lead to lower plasma concentrations and potential treatment failure at standard doses.[2][4]

Experimental Protocols for CYP2C19 Phenotyping

A standardized protocol is essential for accurate and reproducible CYP2C19 phenotyping using omeprazole.

Study Design and Administration

A typical phenotyping study involves administering a single oral dose of 20 mg racemic omeprazole to subjects after an overnight fast.[14][15][18]

-

Participants: Healthy volunteers are often recruited. Exclusion criteria should include liver disease, co-administration of drugs known to inhibit or induce CYP2C19 or CYP3A4, and pregnancy.[19]

-

Dosage: A single 20 mg oral dose of omeprazole is standard.[14][18] For studies involving repeated dosing, 40 mg/day for one week has been used.[19][20]

-

Fasting: Subjects should fast overnight before drug administration to minimize variability in gastric emptying and drug absorption.[18]

Sample Collection and Processing

-

Blood (Plasma): Blood samples are typically collected at baseline and at several time points post-dose. A single blood sample taken 2 or 3 hours after drug intake is often sufficient for determining the metabolic ratio.[14][18] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine: For urine-based phenotyping, samples are collected over a specified period (e.g., 8 hours) after omeprazole administration.[9][10] The concentrations of omeprazole and 5-hydroxyomeprazole are measured.

Analytical Methodology

Quantitative analysis of omeprazole and its metabolites is performed using validated chromatographic methods.

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) is the standard technique.[5][21][22][23] LC-MS/MS offers high sensitivity and specificity.

-

Sample Preparation:

-

Plasma: Liquid-liquid extraction with solvents like methylene (B1212753) chloride or solid-phase extraction is commonly used to isolate the analytes from plasma proteins.[21][22]

-

Urine: Similar extraction procedures are applied to urine samples.

-

-

Quantification: The limit of quantification (LOQ) for omeprazole and its metabolites in plasma is typically in the range of 5-20 nmol/L or 5-10 ng/mL.[21][22]

Data Presentation and Interpretation

The primary metric for phenotyping is the Metabolic Ratio (MR), which reflects the rate of 5-hydroxylation of omeprazole.

-

Plasma MR: Calculated as the plasma concentration of omeprazole divided by the plasma concentration of 5-hydroxyomeprazole at a specific time point (e.g., 3 hours post-dose).[14]

-

Urine MR: Calculated as the molar amount of omeprazole divided by the molar amount of 5-hydroxyomeprazole excreted in urine over a defined period.[9][10]

Quantitative Data

The following tables summarize key quantitative data from various phenotyping studies.

Table 1: Pharmacokinetic Parameters of Omeprazole (Single 20 mg Dose) by CYP2C19 Phenotype

| Phenotype | AUC (Area Under the Curve) | Key Finding | Reference |

|---|---|---|---|

| Poor Metabolizer (PM) | ~6 to 13-fold higher than NMs/EMs | Significantly reduced clearance leads to much higher drug exposure. | [2][6][11] |

| Normal/Extensive Metabolizer (NM/EM) | Baseline | Standard metabolic clearance. | [2][11] |

| Ultrarapid Metabolizer (UM) | ~50% lower than NMs | Increased clearance leads to significantly lower drug exposure. |[2][24] |

Table 2: Omeprazole Metabolic Ratio (MR) by CYP2C19 Phenotype

| Phenotype Group | Median Urine MR (25%-75% Percentiles) | Key Finding | Reference |

|---|---|---|---|

| Extensive Metabolizers (EMs) | 1.03 (0.69–1.36) | Baseline metabolic activity. | [9][10] |

| Ultrarapid Metabolizers (UMs) | 1.95 (1.33–2.68) | Higher MR indicates more parent drug is metabolized relative to what is excreted. Statistically higher than EMs. | [9][10] |

| Intermediate + Poor Metabolizers (IMs+PMs) | 1.40 (0.78–2.13) | Lower metabolic activity compared to UMs and EMs. | [9][10] |

Note: The urine MR reflects the ratio of the metabolite to the parent drug, so a higher ratio indicates higher enzyme activity. The study cited combined IMs and PMs for analysis.

Table 3: Enzyme Kinetics for Omeprazole 5-Hydroxylation

| Enzyme | Turnover Number (nmol/min/nmol P450) | KM (Michaelis Constant) | Key Finding | Reference |

|---|---|---|---|---|

| Recombinant CYP2C19 | 13.4 ± 1.4 | Low | High affinity and high turnover rate, confirming it as the major 5-hydroxylase. | [25] |

| Recombinant CYP3A4 | 5.7 ± 1.1 | Higher than CYP2C19 | Contributes to 5-hydroxylation but with lower affinity than CYP2C19. | [25] |

| Recombinant CYP2C8 | 2.2 ± 0.1 | Higher than CYP2C19 | Minor contribution. | [25] |

| Recombinant CYP2C18 | 1.5 ± 0.1 | Higher than CYP2C19 | Minor contribution. |[25] |

Conclusion

Omeprazole is a well-validated and effective probe for CYP2C19 phenotyping. The stereoselective metabolism of its enantiomers is a critical factor, with the metabolic ratio of the (S)-enantiomer to its 5-hydroxy metabolite offering a highly specific index of CYP2C19 activity. A standardized protocol involving a single 20 mg oral dose and subsequent measurement of parent drug and metabolite concentrations in plasma or urine allows for reliable classification of individuals into poor, intermediate, normal, rapid, and ultrarapid metabolizer phenotypes. This information is invaluable for drug development, clinical pharmacology studies, and guiding personalized medicine approaches for drugs metabolized by CYP2C19.

References

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. people.ucsc.edu [people.ucsc.edu]

- 12. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciprofiles.com [sciprofiles.com]

- 14. Use of omeprazole as a probe drug for CYP2C19 phenotype in Swedish Caucasians: comparison with S-mephenytoin hydroxylation phenotype and CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereospecific analysis of omeprazole in human plasma as a probe for CYP2C19 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Relationship between Phenotype and Genotype of CYP2C19 Using a Simplified Method for Phenotyping with Omeprazole in Healthy Japanese [jstage.jst.go.jp]

- 19. Phenocopies of poor metabolizers of omeprazole caused by liver disease and drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nonlinear kinetics after high-dose omeprazole caused by saturation of genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Degradation Kinetics of (s)-Omeprazole in Acidic Environments

Introduction: (s)-Omeprazole (Esomeprazole), the S-isomer of omeprazole (B731), is a potent proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders.[1][2] A critical characteristic of esomeprazole (B1671258) is its inherent instability in acidic conditions. This acid lability is fundamental to its mechanism of action but also presents a significant challenge for pharmaceutical formulation.[1][3] Understanding the degradation kinetics is paramount for the development of stable, effective, and safe dosage forms. This technical guide provides an in-depth analysis of the degradation pathways, kinetics, and experimental methodologies for studying (s)-Omeprazole in acidic media.

The Chemical Pathway of Acid-Induced Degradation

The degradation of esomeprazole in an acidic environment is a well-documented, multi-step process. The molecule's stability is highly pH-dependent, with rapid degradation occurring in acidic solutions.[1][4][5] The process is initiated by protonation, leading to a series of molecular rearrangements that form a reactive intermediate. This intermediate is responsible for the therapeutic effect but also leads to further degradation products.

In acidic conditions, esomeprazole is transformed into a reactive tetracyclic sulfenamide (B3320178).[4] This activated form is the key intermediate that covalently binds to cysteine residues on the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to its inhibition.[4] However, this reactive species can also degrade further. Studies using high-resolution mass spectrometry have identified several degradation products, including rearranged monomers and various dimer ions.[6][7][8]

Quantitative Degradation Kinetics

The degradation of esomeprazole in acidic media follows first-order kinetics.[4][9] The rate of degradation is highly sensitive to pH, with stability increasing significantly as the pH rises. This relationship is critical for designing enteric-coated formulations that protect the drug from the low pH of the stomach.

The following table summarizes quantitative data from various studies on the degradation of omeprazole and esomeprazole under acidic stress.

| Compound | pH | Temperature (°C) | Condition | Observed Degradation | Half-life (t½) | Reference |

| Omeprazole | < 5 | Not Specified | Aqueous Solution | Not Specified | ~10 minutes | [3] |

| Omeprazole | 6.5 | Not Specified | Aqueous Solution | Not Specified | ~18 hours | [3] |

| Esomeprazole | Not Specified | 25 | Not Specified | Not Specified | ~19 hours | |

| Esomeprazole | Not Specified | 37 | Not Specified | Not Specified | ~8 hours | |

| Omeprazole | ~1 | 60 | 0.1 N HCl for 1 hour | 61.64% | Not Reported | [10] |

| Esomeprazole | ~1 | 60 | 0.1 N HCl for 2 hours | ~2% | Not Reported | [11] |

Note: Omeprazole is a racemic mixture of (s)- and (r)-isomers. The degradation kinetics are expected to be similar for the individual enantiomers.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical protocol for investigating the acid-induced degradation of esomeprazole is outlined below.

3.1 Materials and Reagents

-

(s)-Omeprazole reference standard

-

Hydrochloric Acid (HCl), 0.1 N or 0.2 M solution

-

Sodium Hydroxide (NaOH), 0.1 N solution

-

Methanol (B129727) or Acetonitrile (HPLC grade)

-

Purified water

-

Buffer for mobile phase (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer)

3.2 Sample Preparation

-

Stock Solution: Accurately weigh and dissolve the (s)-Omeprazole reference standard in a suitable solvent like methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution with the acidic medium (e.g., 0.1 N HCl) to achieve the desired initial concentration for the kinetic study.

3.3 Acid Stress Conditions

-

Expose the working solution to the acidic medium (e.g., 0.1 N HCl) at a controlled temperature.[6][11] For accelerated degradation, a temperature of 60°C or 80°C may be used.[1][10]

-

Collect aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

3.4 Neutralization and Analysis

-

Immediately after collection, neutralize the aliquot with an equivalent amount of basic solution (e.g., 0.1 N NaOH) to halt the degradation reaction.[1]

-

Dilute the neutralized sample to a suitable concentration with the mobile phase or a diluent like methanol.

-

Analyze the samples using a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][12]

3.5 Analytical Method Example (RP-HPLC)

-

Column: C18 or C8, e.g., 250mm x 4.6mm, 5 µm particle size.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M Disodium hydrogen phosphate, pH adjusted) and an organic solvent (e.g., Methanol or Acetonitrile).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at approximately 305 nm.[2][5]

-

Data Analysis: Plot the natural logarithm of the remaining (s)-Omeprazole concentration versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (-k).

Summary and Implications for Drug Development

The acidic degradation of (s)-Omeprazole is a rapid, pH-dependent process that follows first-order kinetics. The transformation into a reactive sulfenamide is essential for its therapeutic activity but also initiates a cascade of further degradation. This inherent instability necessitates the use of protective formulation strategies, most commonly enteric coatings, to prevent premature degradation in the stomach and ensure the drug reaches its site of action in the small intestine.[3] A thorough understanding of these degradation kinetics and the development of robust, stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of (s)-Omeprazole pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. omicsonline.org [omicsonline.org]

- 6. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 7. [PDF] Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of omeprazole degradation in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Chirality: A Technical Guide to the Pharmacological Differences Between Omeprazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical pharmacological distinctions between the enantiomers of omeprazole (B731), the S-isomer (esomeprazole) and the R-isomer, within biological systems. By examining their differential metabolism, pharmacokinetics, and pharmacodynamics, we illuminate the scientific rationale behind the development of esomeprazole (B1671258) as a single-enantiomer proton pump inhibitor (PPI). This document provides a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and development in gastroenterology and pharmacology.

Stereoselective Metabolism: The Role of Cytochrome P450

The primary pharmacological differences between the enantiomers of omeprazole stem from their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver. The key enzymes involved are CYP2C19 and CYP3A4.

(S)-omeprazole (esomeprazole) is metabolized to a lesser extent by CYP2C19 compared to (R)-omeprazole.[1][2] This results in a significantly lower intrinsic clearance for esomeprazole. In contrast, this compound is more rapidly metabolized by CYP2C19. Both enantiomers are also substrates for CYP3A4, which mediates their conversion to the inactive sulfone metabolite.[3][4]

This differential metabolism leads to a slower elimination and consequently higher plasma concentrations of esomeprazole compared to an equivalent dose of racemic omeprazole.[5] This key difference in metabolic fate forms the basis for the distinct pharmacokinetic and pharmacodynamic profiles of the two enantiomers.

Metabolic Pathways of Omeprazole Enantiomers

Caption: Metabolic pathways of R- and S-omeprazole via CYP2C19 and CYP3A4.

Comparative Pharmacokinetics

The stereoselective metabolism of omeprazole enantiomers directly translates to significant differences in their pharmacokinetic profiles. Esomeprazole consistently demonstrates a higher area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) compared to an equivalent dose of racemic omeprazole or this compound.[5] This effect is more pronounced with repeated dosing.

Table 1: Pharmacokinetic Parameters of Esomeprazole vs. This compound and Racemic Omeprazole (Healthy Subjects)

| Parameter | Esomeprazole (20 mg) | This compound (20 mg) | Racemic Omeprazole (20 mg) | Esomeprazole (40 mg) | This compound (40 mg) | Racemic Omeprazole (40 mg) |

| AUC Day 1 (µmol·h/L) | 1.52 | 0.62 | 1.04 | 3.88 | 1.39 | 2.44 |

| AUC Day 5 (µmol·h/L) | 2.84 | 0.68 | 1.63 | 9.32 | 1.80 | 5.79 |

Data adapted from a study in healthy subjects.[5]

Pharmacodynamics: Inhibition of H+/K+-ATPase and Intragastric Acid Control

Both enantiomers of omeprazole are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to a tetracyclic sulfenamide (B3320178). This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[6][7]

While the enantiomers are equipotent in their direct inhibition of the H+/K+-ATPase, the superior pharmacokinetic profile of esomeprazole leads to a more pronounced and sustained pharmacodynamic effect.[8]

Table 2: In Vitro H+/K+-ATPase Inhibition

| Compound | IC50 |

| Omeprazole | 1.1 - 5.8 µM |

| Esomeprazole | 2.3 µM |

IC50 values can vary depending on the experimental conditions.[9]

The enhanced plasma concentration of esomeprazole results in a greater and more prolonged suppression of gastric acid secretion, as measured by intragastric pH.

Table 3: Intragastric pH Control in Patients with GERD Symptoms

| Treatment (once daily for 5 days) | Mean % of 24-h period with intragastric pH > 4 |

| Esomeprazole 40 mg | 57.7 - 69.8% |

| Omeprazole 20 mg | 43.7% |

| Lansoprazole 30 mg | 44.5% |

| Pantoprazole 40 mg | 44.8% |

| Rabeprazole 20 mg | 44.5% |

Data from comparative clinical trials.

Clinical Efficacy

The enhanced acid suppression provided by esomeprazole has been shown to translate into improved clinical outcomes in the treatment of acid-related disorders, particularly in the healing of erosive esophagitis.

Table 4: Healing Rates in Erosive Esophagitis (8-week treatment)

| Treatment | Healing Rate |

| Esomeprazole 40 mg | 93.7% |

| Omeprazole 20 mg | 84.2% |

Results from a large-scale, randomized, double-blind clinical trial.[10]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of omeprazole enantiomers on the activity of the H+/K+-ATPase enzyme.

Methodology:

-

Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of animal models (e.g., hog or rabbit) through a series of homogenization and differential centrifugation steps to obtain a microsomal fraction enriched with the enzyme.[11]

-

Activation of Inhibitor: As omeprazole and its enantiomers are prodrugs, they require activation in an acidic environment. The compounds are pre-incubated at an acidic pH (e.g., pH 6.1) to facilitate their conversion to the active sulfenamide form.[9]

-

Enzyme Inhibition: The activated inhibitor is then incubated with the H+/K+-ATPase preparation at a physiological pH (e.g., pH 7.4).

-

ATPase Activity Measurement: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric assay (e.g., the Fiske-Subbarow method).

-

IC50 Determination: The assay is performed with a range of inhibitor concentrations, and the IC50 value is calculated as the concentration of the compound that produces 50% inhibition of the enzyme activity.

Workflow for In Vitro H+/K+-ATPase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of omeprazole enantiomers.

Clinical Trial for Intragastric pH Monitoring

Objective: To compare the effect of esomeprazole and omeprazole on 24-hour intragastric pH in patients with symptoms of gastroesophageal reflux disease (GERD).

Methodology:

-

Study Design: A randomized, double-blind, crossover study is a common design.[12]

-

Patient Population: Patients with a clinical diagnosis of GERD are recruited.

-

Treatment Periods: Patients receive daily doses of either esomeprazole or omeprazole for a defined period (e.g., 5-7 days). This is followed by a washout period before crossing over to the other treatment.

-

pH Monitoring: On the final day of each treatment period, 24-hour intragastric pH is continuously monitored using a nasogastric pH catheter connected to a portable data logger.

-

Data Analysis: The primary endpoint is typically the mean percentage of time over the 24-hour period that the intragastric pH remains above 4.0. Other parameters such as the median pH are also analyzed.

Logical Flow of a Crossover Clinical Trial for pH Monitoring

Caption: Logical flow of a crossover clinical trial comparing the effects of esomeprazole and omeprazole on intragastric pH.

Enantioselective Determination of Omeprazole in Plasma

Objective: To quantify the plasma concentrations of (S)- and this compound.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.[13]

-

Chromatographic Separation: The enantiomers are separated using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD), is typically used.[13]

-

Detection: The separated enantiomers are detected using ultraviolet (UV) absorbance or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration of an internal standard.

Conclusion

The pharmacological differences between the enantiomers of omeprazole are profound and clinically significant. The stereoselective metabolism of (S)-omeprazole (esomeprazole) results in a more favorable pharmacokinetic profile, characterized by higher and more sustained plasma concentrations. This, in turn, leads to more effective and prolonged inhibition of gastric acid secretion compared to racemic omeprazole. These fundamental pharmacological distinctions provide a strong scientific basis for the clinical advantages observed with esomeprazole in the management of acid-related disorders. This guide provides the foundational data and methodologies for researchers and drug development professionals to further explore and build upon these findings.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. A pharmacokinetic study comparing single and repeated oral doses of 20 mg and 40 mg omeprazole and its two optical isomers, S-omeprazole (esomeprazole) and R-omeprazole, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajpp.in [ajpp.in]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Simple and efficient method for enantioselective determination of omeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Omeprazole Binding Affinity to H+/K+ ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding characteristics of omeprazole (B731), with a focus on its (R)-enantiomer, to the gastric H+/K+ ATPase. Omeprazole, a cornerstone of proton pump inhibitors (PPIs), functions as a prodrug that undergoes acid-catalyzed activation to an achiral sulfenamide (B3320178) intermediate. This active metabolite forms a specific and irreversible covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, effectively inhibiting gastric acid secretion. While omeprazole is administered as a racemic mixture, the clinically significant distinctions between its (R)- and (S)-enantiomers (esomeprazole) are primarily pharmacokinetic, governed by differential metabolism via the CYP2C19 enzyme, rather than pharmacodynamic differences at the target enzyme. This document details the mechanism of action, presents quantitative inhibition and binding data, outlines the experimental protocols used for these determinations, and provides visualizations of the key pathways and workflows.

Introduction to Omeprazole and the Gastric H+/K+ ATPase

Omeprazole is a weak base belonging to the substituted benzimidazole (B57391) class of drugs. It is a racemic mixture of (R)- and (S)-enantiomers.[1] The therapeutic efficacy of omeprazole lies in its ability to potently and specifically inhibit the gastric H+/K+ ATPase, the enzyme directly responsible for the final step in gastric acid secretion.[2][3] This enzyme, often called the "proton pump," is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining.[4] It functions by exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+) against a significant concentration gradient, a process powered by ATP hydrolysis.[5] By inhibiting this pump, omeprazole and other PPIs provide long-lasting suppression of gastric acid, forming the basis of treatment for acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[2]

Mechanism of Covalent Inhibition

The inhibitory action of omeprazole is a multi-step process that relies on the unique acidic environment generated by the target enzyme itself.

Acid-Catalyzed Activation

Omeprazole is administered in an inactive, prodrug form.[6] As a weak base, it freely crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[7] In this acidic milieu (pH < 2), omeprazole undergoes a proton-catalyzed molecular rearrangement. This process transforms the initial benzimidazole structure into a highly reactive tetracyclic sulfenamide.[2] Critically, the chiral center at the sulfur atom is lost during this transformation, meaning both (R)-omeprazole and (S)-omeprazole form the exact same achiral active inhibitor.[7]

Covalent Bond Formation

The activated sulfenamide is electrophilic and readily reacts with nucleophilic sulfhydryl (-SH) groups of cysteine residues accessible on the luminal (extracellular) domain of the H+/K+ ATPase. This reaction results in the formation of a stable, covalent disulfide bond, which irreversibly inactivates the enzyme.[3][4][5] The degree of inhibition is directly correlated to the amount of the inhibitor bound to the enzyme.[8] This covalent binding explains the long duration of action of omeprazole, which far exceeds its plasma half-life, as restoration of acid secretion requires the synthesis of new H+/K+ ATPase enzymes.[6]

Quantitative Binding and Inhibition Data

Due to the irreversible covalent nature of the interaction, traditional equilibrium dissociation constants (Kd) are not applicable. Instead, the binding affinity is characterized by inhibition constants (IC50) under specific conditions and by the stoichiometry of binding at maximal inhibition.

Enantiomer Considerations: Pharmacokinetics vs. Pharmacodynamics

The primary distinction between this compound and (S)-omeprazole (esomeprazole) is pharmacokinetic. The (R)-enantiomer is metabolized more rapidly and extensively by the hepatic enzyme CYP2C19 compared to the (S)-enantiomer.[1][9] This results in a lower systemic exposure (Area Under the Curve, AUC) and greater inter-individual variability for this compound.[9] Because both enantiomers convert to the same active inhibitor, their direct pharmacodynamic activity and binding mechanism at the proton pump are identical.[7] The improved clinical efficacy observed with the pure (S)-enantiomer, esomeprazole, is attributed to its slower clearance, leading to higher and more sustained plasma concentrations.[1][10]

Inhibition and Binding Data

The following table summarizes key quantitative data for racemic omeprazole's interaction with H+/K+ ATPase.

| Parameter | Value | Conditions / Notes | Citation |

| IC50 | 2.4 µM | In vitro assay using hog gastric membrane vesicles, under acidifying conditions. | [11] |

| IC50 | 1.1 µM | In vitro assay using gastric microsomes. Microsomes pre-incubated at pH 6.1, activity measured at pH 7.4. | [12] |

| IC50 | 1.7 µM | In vitro assay using gastric microsomes under identical conditions to a parallel experiment. | [12] |

| IC50 | 30 µM | In vitro assay using gastric membrane vesicles with reduced intravesicular acidification (imidazole added). | [11] |

| Binding Stoichiometry | ~2.1 mol / mol | Moles of radiolabeled omeprazole bound per mole of H+/K+ ATPase phosphoenzyme at total inhibition. | [13] |

| Binding Stoichiometry | ~1:1 | Stoichiometry of the acid-decomposed form of omeprazole reacting with sulfhydryl groups in the enzyme preparation. | [8] |

| % Inhibition | 65.57% | At a concentration of 100 µg/ml in an in vitro H+/K+ ATPase suppression assay. | [14] |

Experimental Protocols

The following sections describe generalized methodologies for assessing the binding and inhibition of omeprazole on the H+/K+ ATPase, based on published research.

Preparation of Gastric H+/K+-ATPase Vesicles (Microsomes)

This protocol outlines the isolation of membrane vesicles enriched with H+/K+ ATPase from gastric mucosa, typically from hog or rabbit stomachs.

-

Tissue Homogenization: Freshly obtained gastric mucosa is scraped, minced, and homogenized in a buffered sucrose (B13894) solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 20,000 x g) removes nuclei and heavy mitochondria.

-

Microsome Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the H+/K+ ATPase-rich vesicles.

-

Purification (Optional): The crude microsomal fraction can be further purified using a sucrose density gradient centrifugation to increase the purity of the H+/K+ ATPase vesicles.

-

Resuspension and Storage: The final pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

H+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of the proton pump by quantifying the rate of ATP hydrolysis, which is inhibited in the presence of omeprazole.

-

Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl).

-

Enzyme Activation & Inhibition:

-

H+/K+ ATPase vesicles (e.g., 5-10 µg protein) are pre-incubated in a buffer at a slightly acidic pH (e.g., pH 6.1-6.5) to facilitate omeprazole activation.

-

Varying concentrations of omeprazole (or the (R)-enantiomer) are added to the vesicles and incubated for a defined period (e.g., 30 minutes) at 37°C. This allows for the drug to activate and bind to the enzyme.

-

-

Initiation of ATPase Reaction: The pre-incubated vesicle/inhibitor mix is transferred to the main reaction buffer (pH 7.4). The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM final concentration).

-

Reaction Incubation & Termination: The mixture is incubated for a set time (e.g., 10-20 minutes) at 37°C. The reaction is terminated by adding an acid solution (e.g., trichloroacetic acid).

-

Quantification of Phosphate (B84403): The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically (e.g., using the Fiske-Subbarow method). The absorbance is read on a spectrophotometer.

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Radioligand Binding Assay for Stoichiometry

This method uses radiolabeled omeprazole to directly quantify the number of drug molecules bound to the enzyme at maximal inhibition.

-

Inhibition with Radiolabeled Drug: H+/K+ ATPase vesicles are incubated under activating (acid-pumping) conditions with a saturating concentration of radiolabeled omeprazole (e.g., [3H]omeprazole or [14C]omeprazole) to achieve total inhibition of ATPase activity.

-

Separation of Bound and Free Ligand: The reaction mixture is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) or subjected to rapid filtration to separate the vesicles (with bound drug) from the unbound radiolabeled omeprazole.

-

Quantification of Bound Radioactivity: The radioactivity associated with the vesicle fraction is measured using liquid scintillation counting.

-

Quantification of Enzyme: The amount of active enzyme in the sample is determined by measuring the level of the acid-stable phosphoenzyme intermediate (EP), typically through incubation with [γ-32P]ATP.

-

Calculation of Stoichiometry: The molar ratio of bound radiolabeled omeprazole to the molar amount of the phosphoenzyme is calculated to determine the binding stoichiometry.

Visualizations

The following diagrams illustrate key pathways and workflows related to omeprazole's interaction with the H+/K+ ATPase.

Caption: Acid-catalyzed activation and covalent binding of this compound.

Caption: Signaling pathways leading to H+/K+ ATPase activation.

Caption: Experimental workflow for an H+/K+ ATPase inhibition assay.

Conclusion

The binding of this compound to the H+/K+ ATPase is a complex, acid-dependent process resulting in irreversible covalent inhibition. A critical aspect for researchers is the understanding that the pharmacodynamic interaction at the proton pump is identical for both (R)- and (S)-enantiomers, as they are converted to the same achiral active inhibitor. The observed differences in clinical efficacy and metabolism are rooted in their pharmacokinetic profiles. Quantitative analysis demonstrates potent inhibition in the low micromolar range under activating conditions, with a binding stoichiometry of approximately two molecules of inhibitor per functional enzyme unit. The detailed protocols and pathways provided herein serve as a comprehensive resource for the scientific community engaged in the study of proton pump inhibitors and related gastric acid secretion research.

References

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]

- 5. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 7. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Esomeprazole vs. Omeprazole: 7 Similarities and Differences - GoodRx [goodrx.com]

- 11. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific labelling of gastric H+,K+-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Evolving Metabolic Landscape of (r)-Omeprazole: An In-Depth Technical Guide to the Identification of Novel Metabolites In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-Omeprazole, the R-enantiomer of the widely prescribed proton pump inhibitor omeprazole (B731), undergoes extensive and stereoselective metabolism in vivo. While the primary metabolic pathways involving hydroxylation and sulfoxidation are well-characterized, recent advancements in analytical techniques have unveiled a more complex metabolic landscape. This technical guide provides a comprehensive overview of the known and newly discovered in vivo metabolites of this compound, with a focus on novel biotransformation pathways. Detailed experimental protocols for the identification and characterization of these metabolites using advanced liquid chromatography-mass spectrometry (LC-MS) techniques are presented. Furthermore, this guide includes quantitative data for known metabolites and discusses the ongoing efforts to quantify novel metabolic products. Visual representations of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate processes governing the in vivo fate of this compound.

Introduction